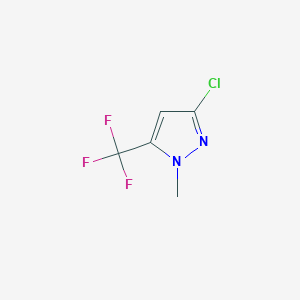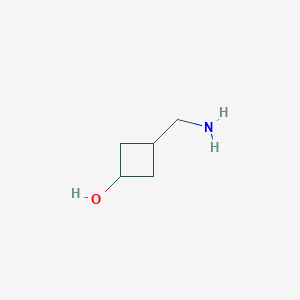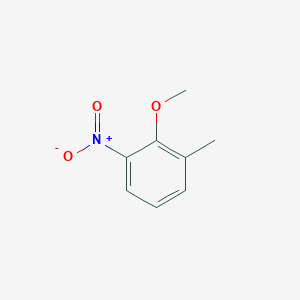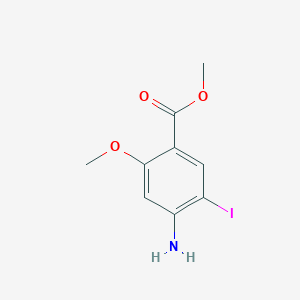
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CMPT) is a heterocyclic compound and a member of the pyrazole family. It is a colorless, odorless solid that is soluble in both organic solvents and water and has a melting point of 159-161 °C. CMPT has a wide range of applications in the fields of science and technology, including synthesis, drug discovery, and catalysis. It is also used in the production of various drugs and in the development of new drugs.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A significant application of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives lies in their antimicrobial activity. Almeida da Silva et al. (2008) synthesized a series of compounds demonstrating potent activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a frontline antitubercular drug. These compounds, particularly 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, exhibited notable inhibitory effects on mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Almeida da Silva et al., 2008). Similarly, Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives with significant antimicrobial and antioxidant properties. These compounds showed a broad spectrum of antimicrobial activities and were identified as potential inhibitors for the E. coli MurB enzyme, indicating their utility in addressing bacterial resistance (Bhat et al., 2016).
Herbicidal Applications
Zhou Yu (2002) reported on the synthesis of a key intermediate for herbicides, emphasizing the role of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the development of agrochemicals. The study showcased a method yielding a compound through oxidation and hydrolysis processes, which is critical for producing effective herbicides (Zhou Yu, 2002).
Material Applications
The functionalization of pyrazole derivatives also extends to material science, particularly in improving lithium-ion battery electrolytes. Aspern et al. (2020) synthesized a methylated pyrazole derivative aimed at high voltage lithium-ion batteries (LIBs) application. This additive showed promising results in improving the cycling performance of LIBs, highlighting the potential of pyrazole derivatives in enhancing energy storage systems (Aspern et al., 2020).
Propiedades
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYYODSLSAZNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)





![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)

